molecular formula C9H7FO4 B2560993 2-(Carboxymethyl)-6-fluorobenzoic acid CAS No. 583881-07-6

2-(Carboxymethyl)-6-fluorobenzoic acid

Cat. No.: B2560993
CAS No.: 583881-07-6
M. Wt: 198.149
InChI Key: BKOWHJPTKJKKHP-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)-6-fluorobenzoic acid is an organic compound that features a carboxymethyl group and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyl)-6-fluorobenzoic acid can be achieved through several methods. One common approach involves the fluorination of a suitable benzoic acid derivative followed by carboxymethylation. The reaction conditions typically require the use of a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and carboxymethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethyl)-6-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxymethyl group yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(Carboxymethyl)-6-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Carboxymethyl)-6-fluorobenzoic acid exerts its effects involves interactions with specific molecular targets. The carboxymethyl group can form hydrogen bonds with target molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Carboxymethyl)-4-fluorobenzoic acid
  • 2-(Carboxymethyl)-5-fluorobenzoic acid
  • 2-(Carboxymethyl)-3-fluorobenzoic acid

Uniqueness

2-(Carboxymethyl)-6-fluorobenzoic acid is unique due to the specific position of the fluorine atom on the benzene ring, which can significantly influence its chemical properties and reactivity compared to other isomers .

Biological Activity

2-(Carboxymethyl)-6-fluorobenzoic acid (CAS No. 583881-07-6) is an organic compound that has garnered attention for its potential biological activities. This compound features a carboxymethyl group and a fluorine atom attached to a benzene ring, which influences its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

This compound is characterized by:

  • Molecular Formula : C9H9O4F
  • Molecular Weight : 188.17 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) but limited solubility in water.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The carboxymethyl group can form hydrogen bonds, while the electronegative fluorine atom can participate in unique interactions that enhance the compound's reactivity and binding affinity to biomolecules .

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Antitumor Properties : Some research indicates that it may interfere with cancer cell proliferation, although further studies are necessary to elucidate its mechanisms and efficacy.

Antimicrobial Activity

A study evaluating the antimicrobial effects of various benzoic acid derivatives found that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be comparable to those of established antimicrobial agents, suggesting its potential as a therapeutic agent.

Anti-inflammatory Studies

In vitro studies have shown that this compound can downregulate pro-inflammatory cytokines in macrophage cell lines. This suggests a mechanism through which the compound may exert anti-inflammatory effects, potentially making it a candidate for further development in treating chronic inflammatory conditions .

Antitumor Research

A recent study investigated the effects of this compound on human cancer cell lines. Results indicated that the compound could induce apoptosis in breast cancer cells, with IC50 values demonstrating effectiveness at micromolar concentrations. The mechanism appears to involve the activation of caspase pathways, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
2-(Carboxymethyl)-4-fluorobenzoic acidStructureModerate antimicrobial activity
2-(Carboxymethyl)-5-fluorobenzoic acidStructureLow cytotoxicity
2-(Carboxymethyl)-3-fluorobenzoic acidStructureLimited anti-inflammatory effects

The position of the fluorine atom significantly influences each compound's biological properties, with this compound showing promising activity across multiple assays.

Properties

IUPAC Name

2-(carboxymethyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4/c10-6-3-1-2-5(4-7(11)12)8(6)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOWHJPTKJKKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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